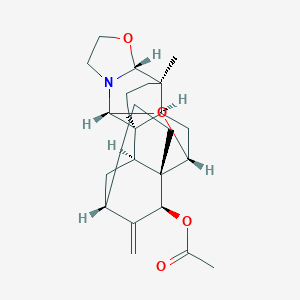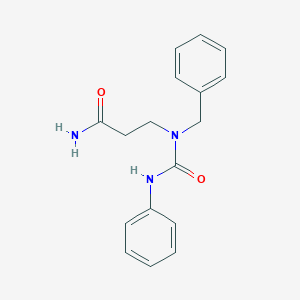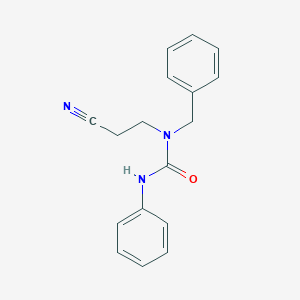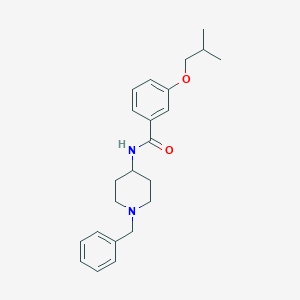![molecular formula C21H24N2O4 B240777 2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as MPCCA, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperidinecarboxamides and has been shown to exhibit potent inhibitory activity against certain enzymes.
Mecanismo De Acción
MPCCA inhibits the activity of FAAH by binding to the enzyme's active site. This prevents the breakdown of endocannabinoids, leading to an increase in their levels. The exact mechanism by which MPCCA binds to FAAH is not fully understood, but it is believed to involve interactions with specific amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPCCA are largely related to its inhibition of FAAH. By increasing endocannabinoid levels, MPCCA has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. Additionally, it has been shown to improve memory and cognitive function in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPCCA is its specificity for FAAH. This allows for targeted inhibition of the enzyme without affecting other pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on MPCCA. One area of interest is its potential for the treatment of pain and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel compounds based on the structure of MPCCA that exhibit improved solubility and potency.
Métodos De Síntesis
The synthesis of MPCCA involves the reaction of 4-methoxyphenol with piperidine-4-carboxylic acid to form the intermediate product 2-(4-methoxyphenoxy)-N-(4-piperidinyl)acetamide. This intermediate is then reacted with 4-(tert-butoxycarbonyl)phenyl isocyanate to form the final product MPCCA. The synthesis of MPCCA is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MPCCA has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for therapeutic applications. Specifically, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for the treatment of pain, anxiety, and other disorders.
Propiedades
Nombre del producto |
2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-11-19(12-10-18)27-15-20(24)22-17-7-5-16(6-8-17)21(25)23-13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24) |
Clave InChI |
MDCMROZSLBVVSB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240701.png)
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)

![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)

![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
